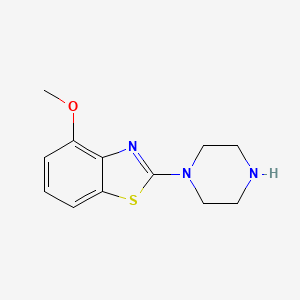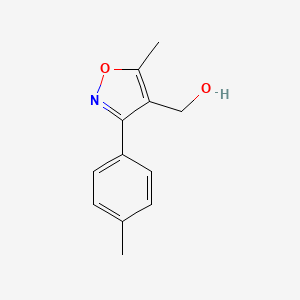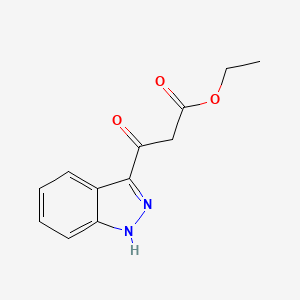
3-(1H-吲唑-3-基)-3-氧代丙酸乙酯
描述
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula C12H12N2O3. It is a light yellow solid with a molecular weight of 232.24 g/mol. This compound is part of the indazole family, which are known for their diverse biological activities and applications in various fields of science and industry.
科学研究应用
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the areas of anticancer and anti-inflammatory drugs.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . For instance, some indazole derivatives have been shown to inhibit the growth of human cancer cell lines .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways. For example, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer .
Result of Action
The result of the action of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate can vary depending on the specific targets and pathways it affects. For example, if it inhibits the production of inflammatory mediators like PGE2 and TNF-α, it could potentially reduce inflammation . If it inhibits the growth of cancer cells, it could potentially have anticancer effects .
生化分析
Biochemical Properties
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell . These effects highlight the compound’s potential in therapeutic applications, particularly in treating inflammatory and metabolic disorders.
Molecular Mechanism
The molecular mechanism of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, modulating their activity . For instance, it can inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, the compound can activate or inhibit signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses . Understanding these molecular interactions is essential for elucidating the compound’s therapeutic potential and mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to reduced efficacy . Long-term studies have also revealed that the compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and metabolic processes . These findings are crucial for optimizing the compound’s use in therapeutic applications.
Metabolic Pathways
Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites. These metabolites can further interact with metabolic enzymes, influencing metabolic flux and altering metabolite levels within the cell . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with indazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反应分析
Types of Reactions: Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The oxidation of Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of halogenated derivatives.
相似化合物的比较
3-(1-ethyl-1H-indazol-3-yl)propanal
N-hydroxypropenamides bearing indazole moieties
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(16)7-10(15)12-8-5-3-4-6-9(8)13-14-12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZUCPNJYGQKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654396 | |
| Record name | Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-76-1 | |
| Record name | Ethyl 3-(1H-indazol-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


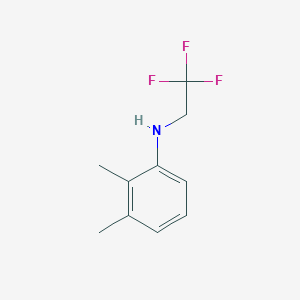
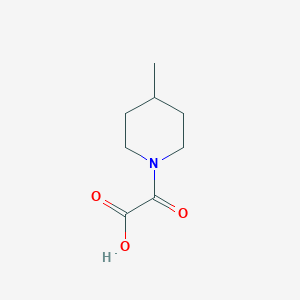
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
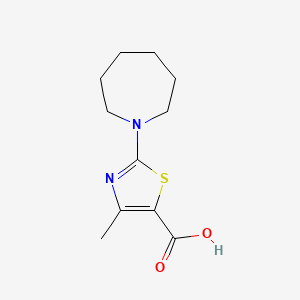
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)
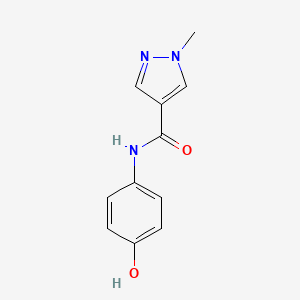
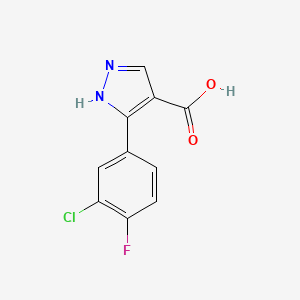
![5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1451708.png)

![[1-[(2,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B1451713.png)
![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)
